8-Dechloro-7-chloro-N-methyl Desloratadine
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Overview
Description
8-Dechloro-7-chloro-N-methyl Desloratadine is a chemical compound with the molecular formula C20H21ClN2 and a molecular weight of 324.85 g/mol . It is a derivative of Desloratadine, which is an antihistamine used to treat allergies. The compound is characterized by the presence of a chlorine atom and a methyl group attached to the Desloratadine structure.
Preparation Methods
The synthesis of 8-Dechloro-7-chloro-N-methyl Desloratadine involves several steps. One common method includes the chlorination of Desloratadine followed by methylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Dechloro-7-chloro-N-methyl Desloratadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Dechloro-7-chloro-N-methyl Desloratadine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions.
Mechanism of Action
The mechanism of action of 8-Dechloro-7-chloro-N-methyl Desloratadine involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, blocking the action of histamine and thereby reducing allergic symptoms. The molecular targets include the H1 receptors on various cells, and the pathways involved include the inhibition of histamine-induced signaling cascades .
Comparison with Similar Compounds
8-Dechloro-7-chloro-N-methyl Desloratadine can be compared with other similar compounds such as:
Desloratadine: The parent compound, which lacks the chlorine and methyl modifications.
Loratadine: Another antihistamine that is structurally related but lacks the specific modifications present in this compound.
Fexofenadine: A different class of antihistamine with a distinct structure but similar therapeutic effects.
The uniqueness of this compound lies in its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
12-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-12-9-14(10-13-23)19-17-5-2-6-18(21)16(17)8-7-15-4-3-11-22-20(15)19/h2-6,11H,7-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLUNMSJAAFQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C(=CC=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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